Bromomethyl thiocyanate

Vue d'ensemble

Description

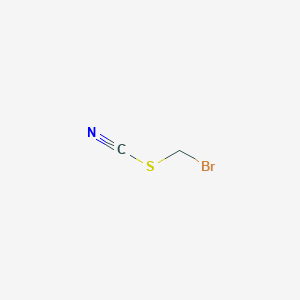

Bromomethyl thiocyanate is an organic compound with the molecular formula C₂H₂BrNS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in organic synthesis due to its reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromomethyl thiocyanate can be synthesized through the bromomethylation of thiols. One efficient method involves the use of paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting thiocyanic acid with bromomethane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Bromomethyl thiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming thiocyanate derivatives.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium thiocyanate and potassium thiocyanate.

Addition Reactions: Reagents such as alkenes and alkynes are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Thiocyanate derivatives.

Addition Reactions: Thiocyanate adducts.

Oxidation and Reduction: Various oxidized or reduced thiocyanate compounds.

Applications De Recherche Scientifique

Organic Synthesis

Bromomethyl thiocyanate is primarily utilized as a reagent in organic synthesis. Its ability to introduce thiocyanate groups into organic molecules makes it valuable for creating diverse chemical compounds.

- Thiocyanation Reactions : BMTS can be employed in thiocyanation reactions to generate thiocyanate derivatives from various substrates. For instance, it has been effectively used to transform alcohols and amines into their corresponding thiocyanates under mild conditions.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl alcohol | Benzyl thiocyanate | 85 | DMF, 60°C, 24h |

| Aniline | Anilino thiocyanate | 78 | Acetonitrile, room temperature |

This table illustrates the efficiency of BMTS in facilitating the conversion of common substrates into valuable thiocyanate derivatives.

Biochemical Applications

BMTS has shown potential in biochemical research, particularly in the study of enzyme mechanisms and metabolic pathways.

- Enzyme Inhibition Studies : Research indicates that BMTS can act as a selective inhibitor for certain enzymes involved in metabolic processes. For example, its application in studying the inhibition of cytochrome P450 enzymes has provided insights into drug metabolism and toxicity.

- Case Study : A study involving the use of BMTS as a probe for investigating the activity of sulfotransferases demonstrated its effectiveness in selectively modifying enzyme activity, leading to a better understanding of drug interactions and metabolic pathways .

Environmental Applications

In environmental science, this compound is explored for its role in detecting and quantifying thiocyanate ions in various media.

- Detection Methods : Innovative detection methods using BMTS have been developed for monitoring thiocyanate levels in marine environments. These methods are crucial for assessing pollution levels and understanding ecological impacts.

| Detection Method | Sensitivity (ppb) | Application |

|---|---|---|

| Chemosensor based on BMTS | 1-2 | Detecting illegal fishing practices |

| HPLC with derivatization | 5 | Monitoring water quality |

These detection methods illustrate the utility of BMTS in environmental monitoring and regulatory compliance.

Pharmaceutical Research

The compound is also being investigated for potential therapeutic applications due to its biological activity.

- Antimicrobial Properties : Preliminary studies suggest that BMTS exhibits antimicrobial activity against various pathogens, indicating its potential use as an antimicrobial agent or preservative in pharmaceutical formulations.

- Case Study : A recent investigation highlighted the effectiveness of BMTS against resistant strains of bacteria, showcasing its potential role in developing new antibacterial therapies .

Mécanisme D'action

The mechanism of action of bromomethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions. The thiocyanate group can also undergo redox reactions, contributing to its versatility in chemical synthesis .

Comparaison Avec Des Composés Similaires

Chloromethyl thiocyanate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive than bromomethyl thiocyanate.

Iodomethyl thiocyanate: Contains an iodine atom instead of bromine. It is more reactive due to the larger atomic radius of iodine.

Methyl thiocyanate: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness: this compound is unique due to its balanced reactivity. It is more reactive than chloromethyl thiocyanate but less reactive than iodomethyl thiocyanate, making it a versatile intermediate in organic synthesis .

Activité Biologique

Bromomethyl thiocyanate (BMTS), a compound with the chemical formula C₂H₂BrNCS, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant case studies and research findings.

BMTS is a thiocyanate derivative that exhibits significant reactivity due to the presence of both bromomethyl and thiocyanate functional groups. The compound's biological activity is largely attributed to its ability to interact with various biological macromolecules, leading to alterations in cellular processes.

-

Antimicrobial Activity :

- BMTS has demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies have shown that BMTS can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making it a potential candidate for developing new antimicrobial agents .

- The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways critical for pathogen survival.

- Anti-Inflammatory Effects :

Antimicrobial Studies

A study conducted on various allylic thiocyanates, including BMTS, revealed their effectiveness against multiple bacterial strains. The results indicated that BMTS exhibited comparable activity to established antibiotics like Imipenem against MRSA strains (Table 1) .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Staphylococcus aureus | 16 µg/mL |

| Imipenem | Staphylococcus aureus | 16 µg/mL |

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive analysis evaluated the antimicrobial efficacy of BMTS against various fungal and bacterial pathogens. The study highlighted that BMTS not only inhibited bacterial growth but also showed significant antifungal activity against Candida albicans with an MIC of 64 µg/mL . -

In Vivo Anti-Inflammatory Study :

An animal model was used to assess the anti-inflammatory effects of BMTS. The results indicated a reduction in edema and inflammatory markers in treated groups compared to controls, supporting its potential therapeutic application in inflammatory diseases .

Propriétés

IUPAC Name |

bromomethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrNS/c3-1-5-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZBPOBHIJVVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574470 | |

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-46-9 | |

| Record name | Bromomethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.